4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

Procurement economics Protecting group strategy Synthetic intermediate sourcing

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (IUPAC: 2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane) is a substituted benzaldehyde derivative belonging to the vanillin-series 1,3-dioxolane class. It features a 1,3-dioxolane ring protecting the aldehyde function of 4-methoxy-3-methylbenzaldehyde, a benzaldehyde whose substitution pattern (4-OCH₃, 3-CH₃) is isomeric to vanillin (4-OH, 3-OCH₃).

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 898785-28-9
Cat. No. B1360760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene
CAS898785-28-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2OCCO2)OC
InChIInChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3
InChIKeyBQVFBEUZDPQQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-28-9): Compound Class and Procurement Baseline


4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (IUPAC: 2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane) is a substituted benzaldehyde derivative belonging to the vanillin-series 1,3-dioxolane class [1]. It features a 1,3-dioxolane ring protecting the aldehyde function of 4-methoxy-3-methylbenzaldehyde, a benzaldehyde whose substitution pattern (4-OCH₃, 3-CH₃) is isomeric to vanillin (4-OH, 3-OCH₃) [2]. With molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol, the compound serves as a protected carbonyl synthon in multi-step organic syntheses, particularly where selective aldehyde masking is required to prevent undesired side reactions at the formyl group [1]. Its closest structural analogs include the des-methyl variant 4-(1,3-dioxolan-2-ylmethyl)anisole (CAS 91970-78-4), positional isomers such as 2-methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-31-4), and the unprotected parent aldehyde 4-methoxy-3-methylbenzaldehyde (CAS 32723-67-4) .

Why 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene Cannot Be Simply Replaced by In-Class Analogs


Within the vanillin-series 1,3-dioxolane family, substitution pattern on the aromatic ring governs both the reactivity of the protected aldehyde upon deprotection and the physicochemical properties of the protected intermediate itself. The 4-methoxy-3-methyl substitution pattern of this compound is isomeric to vanillin (4-hydroxy-3-methoxy), meaning that upon dioxolane deprotection, the liberated aldehyde bears a methyl group rather than a hydroxyl group at the 3-position—a critical difference for structure-activity relationships in downstream targets such as NF-κB-inhibiting chalcones [1]. Simply substituting the des-methyl analog 4-(1,3-dioxolan-2-ylmethyl)anisole (CAS 91970-78-4) alters the steric and electronic profile of subsequent coupling reactions; the 3-methyl group contributes both inductive electron-donating effects and increased lipophilicity (XLogP3 = 2.2 vs. 1.7 for the des-methyl analog) [2][3]. Positional isomers such as 2-methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene yield different regiochemical outcomes in electrophilic aromatic substitution or cross-coupling, making them non-interchangeable in route-specific syntheses . Procurement of the free aldehyde (4-methoxy-3-methylbenzaldehyde, CAS 32723-67-4) is not a direct substitute when the dioxolane-protected form is explicitly required for chemoselective protection strategies in multi-step sequences [4].

Quantitative Differentiation Evidence for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene vs. Closest Analogs


Cost Premium of Dioxolane-Protected vs. Free Aldehyde Form: A Procurement Decision Factor

The dioxolane-protected form commands a substantial price premium over the parent aldehyde. From the same vendor (AKSci), 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene (95% purity) costs $441/g, whereas the free aldehyde 4-methoxy-3-methylbenzaldehyde (98% GC purity) costs $16/g—a 27.6-fold difference . This premium reflects the added synthetic step of acetalization and the value of having the aldehyde pre-protected, eliminating the need for in-house protection and purification. For labs synthesizing NF-κB inhibitor chalcones where the aldehyde must be carried through multiple steps before deprotection, purchasing the pre-protected form can reduce FTE costs and eliminate protection-step yield losses, which for dioxolane formation from substituted benzaldehydes of the vanillin series typically range from 65–86% under standard FIBAN K-1 catalysis conditions [1].

Procurement economics Protecting group strategy Synthetic intermediate sourcing

Purity Specification Variability Across Vendors: A Quality-Driven Procurement Consideration

Commercial availability of this compound spans a purity range from 95% to 98% across known suppliers, with significant price dispersion. Fluorochem offers 97.0% purity at approximately ¥8,096/g (~$1,120 USD), while MolCore lists NLT 98% purity (pricing undisclosed) and Leyan specifies 98% . AKSci provides the lowest specified purity at 95% but at the lowest published price of $441/g . For comparison, the des-methyl analog 4-(1,3-dioxolan-2-ylmethyl)anisole (CAS 91970-78-4) is listed at 96.0% purity from Fluorochem but is currently marked as discontinued, limiting its procurement viability . This makes the target compound the most reliably sourced member of this dioxolane sub-family with the 3-methyl substitution intact.

Vendor qualification Purity specification Quality assurance

Physicochemical Differentiation from the Des-Methyl Analog: Lipophilicity, Boiling Point, and Molecular Weight

The 3-methyl substitution on the target compound confers measurably distinct physicochemical properties compared to the des-methyl analog 4-(1,3-dioxolan-2-ylmethyl)anisole (CAS 91970-78-4). The target compound has a computed XLogP3 of 2.2, approximately 0.5 log units higher than the estimated value of ~1.7 for the des-methyl analog—a difference attributable to the additional methyl group [1]. The target compound also exhibits a higher computed boiling point (303.0 °C at 760 mmHg) compared to 291.7 °C for the des-methyl analog, consistent with its higher molecular weight (208.25 vs. 194.23 g/mol) . The refractive index is calculated as 1.521 for both compounds, reflecting their closely related core structures. These differences in lipophilicity and boiling point translate to distinct chromatographic retention times (longer for the target compound on reversed-phase HPLC) and may affect solubility in organic reaction media [2].

Physicochemical properties Chromatographic behavior Lipophilicity

Regiochemical Identity: 4-Methoxy-3-methyl Substitution Pattern as a Determinant of Downstream Chalcone SAR

Upon dioxolane deprotection, the liberated 4-methoxy-3-methylbenzaldehyde serves as a key building block in the synthesis of NF-κB-inhibiting chalcones. The SAR study by Srinivasan et al. (2009) demonstrated that 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogs—synthesized via aldol condensation with substituted benzaldehydes including 4-methoxy-3-methylbenzaldehyde—exhibit NF-κB inhibitory activities in the low micromolar range, with lead compounds showing potent cytotoxicity against lung cancer cells (IC₅₀ values in the low micromolar range) and in vivo tumor growth inhibition [1]. In this context, the 3-methyl group on the benzaldehyde ring is a defined SAR variable: its presence vs. absence (as in the 4-methoxy-only analog) directly alters the steric and electronic environment of the resulting chalcone, which can shift NF-κB inhibitory potency. The dioxolane-protected form enables this aldehyde to be carried through synthetic sequences where the free aldehyde would be incompatible, such as sequences involving organometallic reagents or reductive conditions [2].

Structure-activity relationship NF-κB inhibition Chalcone synthesis

Dioxolane Ring Stability and Selective Deprotection: Differentiating from Other Acetal Protecting Groups

The 1,3-dioxolane protecting group on this compound offers a well-characterized stability-deprotection profile that differentiates it from alternative acetal protecting groups such as 1,3-dioxanes or dimethyl acetals. 1,3-Dioxolanes are generally more readily deprotected under mild aqueous acid conditions (e.g., HCl/THF/H₂O, or Amberlyst-15) than their 1,3-dioxane counterparts, which require more forcing conditions [1]. This differential lability is critical for synthetic sequences requiring orthogonal deprotection strategies. The methoxy substituent at the 4-position of the aromatic ring further modulates the electron density at the acetal carbon, slightly increasing the rate of acid-catalyzed hydrolysis relative to unsubstituted phenyl dioxolanes, though direct kinetic data for this specific compound are not available [2]. For procurement, this means the compound is fit-for-purpose in synthetic routes where controlled, stepwise deprotection is required without affecting other acid-sensitive functionality.

Protecting group orthogonality Chemoselective deprotection Synthetic methodology

Optimal Procurement and Application Scenarios for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene


Multi-Step Synthesis of NF-κB Inhibitor Chalcones Requiring Aldehyde Protection

In medicinal chemistry campaigns synthesizing chalcone-based NF-κB inhibitors—exemplified by the lead compound 3-hydroxy-4,3',4',5'-tetramethoxychalcone from the Srinivasan et al. (2009) study—the dioxolane-protected form of 4-methoxy-3-methylbenzaldehyde is the appropriate procurement choice when the synthetic route involves intermediates that are incompatible with a free aldehyde (e.g., organolithium or Grignard additions at other positions) [1]. Purchasing the pre-protected compound eliminates the in-house acetalization step, which typically yields 65–86% under standard vanillin-series dioxolane synthesis conditions, thereby avoiding yield loss and saving 1–2 days of chemist time [2]. The 27.6× cost premium over the free aldehyde ($441/g vs. $16/g) is economically justified when the protected form prevents route redesign or protects high-value downstream intermediates from aldehyde-mediated side reactions .

Chromatographic Method Development Requiring a Defined Lipophilicity Standard

The target compound's computed XLogP3 of 2.2 provides a defined lipophilicity benchmark approximately 0.5 log units higher than the des-methyl analog, making it suitable as a retention time marker in reversed-phase HPLC method development for vanillin-series dioxolane intermediates [1]. Its higher boiling point (303.0 °C vs. 291.7 °C) and flash point (100.9 °C vs. 96.9 °C) also make it distinguishable from the des-methyl analog in GC-MS analyses, enabling unambiguous identification in reaction monitoring when both protected aldehydes may be present as intermediates [2]. Procurement of the 97–98% purity grade (Fluorochem, MolCore, Leyan) is recommended for analytical applications requiring minimal impurity interference .

Orthogonal Protecting Group Strategy in Complex Molecule Total Synthesis

For total synthesis routes employing multiple orthogonal protecting groups, the 1,3-dioxolane moiety on this compound offers a stability profile intermediate between highly labile dimethyl acetals and more robust 1,3-dioxanes [1]. This orthogonality is valuable when other protecting groups (e.g., silyl ethers, benzyl ethers, or Boc carbamates) are present and must survive the dioxolane deprotection step. The methoxy substituent at the 4-position slightly polarizes the aromatic ring, which can facilitate subsequent directed ortho-metallation or electrophilic aromatic substitution after dioxolane deprotection—a reactivity feature not available with the des-methyl analog [2]. Procurement from multiple qualified vendors (AKSci, Fluorochem, MolCore) at defined purity grades (95–98%) ensures supply chain continuity for long-duration synthetic projects .

Positional Isomer Reference Standard for Regiochemical Quality Control

The well-defined 4-methoxy-3-methyl substitution pattern of this compound makes it a valuable reference standard for distinguishing it from its positional isomers—specifically 2-methoxy-5-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-31-4) and 4-methoxy-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-25-6) [1]. In synthetic routes where regiochemical purity of the benzaldehyde precursor is critical for downstream biological activity (e.g., chalcone NF-κB inhibitors where the methoxy and methyl positions define SAR), this compound can serve as an authentic standard for HPLC co-injection, NMR spiking experiments, or GC-MS retention time calibration to confirm regiochemical identity of synthetic intermediates [2].

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